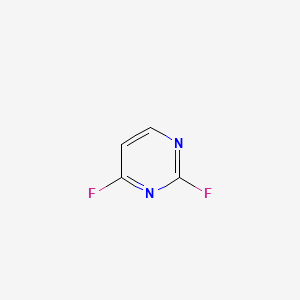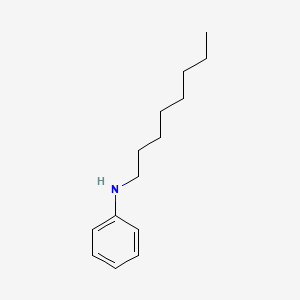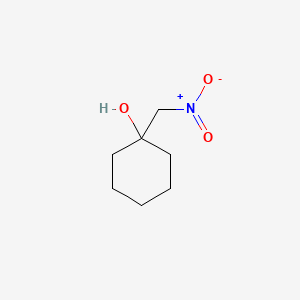
1,3,5-三乙炔基苯
描述
1,3,5-Triethynylbenzene is used as the carbon precursor for graphene synthesis on rhodium . It also serves as a connecting unit for various transition metal building blocks .
Synthesis Analysis
The synthesis of 1,3,5-Triethynylbenzene involves a controllable process using it as the carbon precursor for graphene synthesis on Rh (111) . Two synthesis pathways are designed: room-temperature adsorption followed by a temperature-programmed annealing or direct annealing to target growth temperature under ultrahigh vacuum conditions . Another method involves the reaction between multifunctional alkyne-terminal compounds and aromatic iodine compounds .Molecular Structure Analysis
The structural and electronic properties of the two-dimensional (2D) Au-1,3,5 triethynylbenzene (Au-TEB) framework have been investigated . The 2D Au-TEB network has a kagome lattice by Au atoms and a hexagonal lattice by organic molecules within the same metal-organic framework (MOF) .Chemical Reactions Analysis
The chemical reactions of 1,3,5-Triethynylbenzene involve the formation of several-molecule oligomers and graphene nanoclusters through stepwise annealing . It also includes the coupling of 1,3,5-triethynylbenzene and substituted iodobenzenes .Physical And Chemical Properties Analysis
1,3,5-Triethynylbenzene is a light yellow to brown solid . It exhibits excellent solubility, high thermal stability, broad and strong absorption, narrow band gap, and appropriate molecular levels .科学研究应用
Graphene Synthesis
1,3,5-Triethynylbenzene is utilized as a carbon precursor in the synthesis of graphene on rhodium surfaces. This process is significant due to graphene’s exceptional electrical, thermal, and mechanical properties, which have a wide range of potential applications in electronics, energy storage, and materials science .
Supramolecular Chemistry
This compound serves as a supramolecular template to organize molecular-recognition elements. This application is crucial in the development of molecular sensors and devices that can recognize and respond to the presence of specific molecules .
Transition Metal Complexes
1,3,5-Triethynylbenzene acts as a connecting unit for various transition metal building blocks. These complexes have applications in catalysis, materials science, and as components in electronic devices due to their unique electronic properties .
Organometallic Synthesis
The compound is used to synthesize a series of di- and trinucleating ligands. These ligands are important in creating complex organometallic structures with potential applications in catalysis and materials science .
Molecular Electronics
Based on density functional theory calculations, 1,3,5-Triethynylbenzene has been studied for its potential in fabricating conductive molecular wires on silicon surfaces. This could lead to advancements in molecular electronics and nanotechnology .
作用机制
Target of Action
The primary target of 1,3,5-Triethynylbenzene (TEB) is the synthesis of graphene . TEB is used as a carbon precursor for graphene synthesis on Rhodium (Rh 111) . The role of TEB in this process is to provide the carbon atoms necessary for the formation of graphene .
Mode of Action
TEB interacts with its target through a process involving π–d orbital hybridization between TEB and Rh (111) . This interaction can occur through two synthesis pathways: room-temperature adsorption followed by a temperature-programmed annealing or direct annealing to target growth temperature under ultrahigh vacuum conditions . In the former growth pathway, the benzene ring of the TEB unit is expected to be maintained throughout the whole annealing process .
Biochemical Pathways
The biochemical pathway affected by TEB involves the synthesis of graphene . During this process, several-molecule oligomers and graphene nanoclusters are detected to be the crucial intermediates through stepwise annealing . The synthesis of graphene using TEB usually results in fewer domain boundaries and defects, probably due to sufficient diffusion and rearrangement of carbon precursors .
Result of Action
The result of TEB’s action is the synthesis of high-quality graphene . Graphene synthesized via TEB usually possesses fewer domain boundaries and defects than those synthesized via other methods . This is likely due to the sufficient diffusion and rearrangement of carbon precursors during the synthesis process .
Action Environment
The action of TEB is influenced by environmental factors such as temperature and vacuum conditions . For instance, the synthesis of graphene using TEB requires ultrahigh vacuum conditions . Additionally, the annealing process can be performed at room temperature or at a target growth temperature . These environmental factors play a crucial role in the efficacy and stability of TEB’s action.
安全和危害
未来方向
属性
IUPAC Name |
1,3,5-triethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6/c1-4-10-7-11(5-2)9-12(6-3)8-10/h1-3,7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRMMTYSQSIGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88666-89-1 | |
| Record name | Benzene, 1,3,5-triethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88666-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00226581 | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triethynylbenzene | |
CAS RN |
7567-63-7 | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007567637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-triethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7567-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















